4-Bromopent-1-yne
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Overview
Description
4-Bromopent-1-yne is an organic compound with the molecular formula C5H7Br It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromopent-1-yne can be synthesized through multiple-step organic reactions. One common method involves the bromination of pent-1-yne. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale bromination reactors where pent-1-yne is continuously fed and reacted with bromine. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromopent-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Addition Reactions: The triple bond in this compound can participate in electrophilic addition reactions with halogens or hydrogen halides, leading to the formation of dihalides or haloalkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium hydrosulfide or primary amines are commonly used under basic conditions.
Electrophilic Addition: Halogens (e.g., Br2) or hydrogen halides (e.g., HBr) are used under controlled temperatures to achieve the desired addition products.
Major Products Formed:
Scientific Research Applications
4-Bromopent-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to modify biomolecules for studying biological pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromopent-1-yne involves its reactivity due to the presence of the bromine atom and the triple bond. The bromine atom can be easily substituted by nucleophiles, while the triple bond can undergo addition reactions. These reactions are facilitated by the electron-deficient nature of the carbon atoms involved in the triple bond, making them susceptible to attack by electrophiles .
Comparison with Similar Compounds
4-Bromo-1-butyne: Similar in structure but with a shorter carbon chain.
5-Bromo-1-pentyne: Another brominated alkyne with a different position of the bromine atom.
Uniqueness: 4-Bromopent-1-yne is unique due to its specific reactivity profile, which allows for selective substitution and addition reactions. Its structure provides a balance between reactivity and stability, making it a versatile compound in synthetic chemistry .
Biological Activity
4-Bromopent-1-yne is a compound belonging to the alkyne family, characterized by its unique structure and reactivity. Its biological activity has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological properties of this compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure
The chemical formula for this compound is C5H7Br. The presence of a bromine atom and a terminal alkyne group contributes to its reactivity and biological interactions.
Synthesis
This compound can be synthesized through various methods, including halogenation of alkynes and coupling reactions. One notable synthesis route involves the Cadiot–Chodkiewicz coupling reaction, which allows for the formation of complex alkyne structures.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound and its derivatives against various pathogens. The compound has shown promising results in terms of cytotoxicity and antimicrobial efficacy.
Activity Type | IC50 (mg/L) | EC50 (µM) | MIC (µM) |
---|---|---|---|
Antimycobacterial | >10 | ND | 2.5 |
Antileishmanial | 18.9 ± 12.3 | 2.8 ± 0.6 | >10 |
Cytotoxicity (VERO cells) | >250 | ND | ND |
ND: Not Determined
The data indicates that while this compound exhibits some level of antimicrobial activity, it is less effective against Mycobacterium tuberculosis compared to its analogs, which may be attributed to structural modifications that enhance lipophilicity and bioactivity .
Cytotoxicity
The cytotoxic effects of this compound were assessed using VERO cell lines. The compound demonstrated significant cytotoxicity at higher concentrations, indicating a need for further investigation into its safety profile and therapeutic window.
Case Studies
Research has highlighted several case studies where this compound was evaluated for its biological efficacy:
- Antileishmanial Activity : A study found that derivatives of this compound exhibited varying degrees of antileishmanial activity, with some compounds showing IC50 values as low as 18.9 mg/L against Leishmania species .
- Antimycobacterial Activity : In another evaluation, the compound's analogs were tested against Mycobacterium tuberculosis, revealing that structural variations significantly influenced their minimum inhibitory concentrations (MIC), with some derivatives achieving MIC values as low as 2.5 µM .
Discussion
The biological activity of this compound suggests potential applications in treating infectious diseases, particularly those caused by resistant strains of bacteria and parasites. Its structural properties enable it to interact with biological targets effectively; however, further studies are necessary to optimize its efficacy and minimize toxicity.
Properties
CAS No. |
83961-13-1 |
---|---|
Molecular Formula |
C5H7Br |
Molecular Weight |
147.01 g/mol |
IUPAC Name |
4-bromopent-1-yne |
InChI |
InChI=1S/C5H7Br/c1-3-4-5(2)6/h1,5H,4H2,2H3 |
InChI Key |
UAJKNRZBWKPSJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)Br |
Origin of Product |
United States |
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